molecular formula C23H26N6O2 B10933615 6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933615
M. Wt: 418.5 g/mol
InChI Key: MRPYQJVTIKWPDC-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

    Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

    Pyridine derivatives: Compounds with various functional groups attached to the pyridine ring.

The uniqueness of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(5-methylpyrazol-1-yl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-15-10-12-25-29(15)13-5-11-24-23(30)19-14-20(17-6-8-18(31-4)9-7-17)26-22-21(19)16(2)27-28(22)3/h6-10,12,14H,5,11,13H2,1-4H3,(H,24,30)

InChI Key

MRPYQJVTIKWPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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